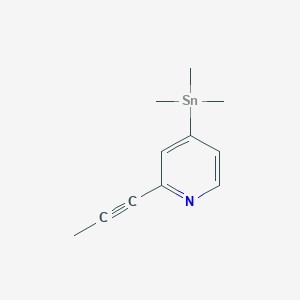

2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine

描述

2-(Prop-1-yn-1-yl)-4-(trimethylstannyl)pyridine is a pyridine derivative featuring a terminal alkyne (propynyl) group at the 2-position and a trimethylstannyl group at the 4-position. The trimethylstannyl moiety makes this compound a key candidate for Stille-type cross-coupling reactions, where transmetallation with palladium catalysts facilitates bond formation . This compound’s molecular weight is dominated by the tin atom (Sn, atomic weight ~118.7), contributing to its bulky steric profile and influencing its reactivity and solubility .

属性

分子式 |

C11H15NSn |

|---|---|

分子量 |

279.95 g/mol |

IUPAC 名称 |

trimethyl-(2-prop-1-ynylpyridin-4-yl)stannane |

InChI |

InChI=1S/C8H6N.3CH3.Sn/c1-2-5-8-6-3-4-7-9-8;;;;/h4,6-7H,1H3;3*1H3; |

InChI 键 |

AYXKQFIRUABJGI-UHFFFAOYSA-N |

规范 SMILES |

CC#CC1=NC=CC(=C1)[Sn](C)(C)C |

产品来源 |

United States |

准备方法

Preparation Methods of 2-(Prop-1-yn-1-yl)-4-(trimethylstannyl)pyridine

General Synthetic Strategy

The preparation of this compound generally involves two key synthetic steps:

- Introduction of the propynyl group at the 2-position of the pyridine ring.

- Installation of the trimethylstannyl group at the 4-position of the pyridine ring.

These transformations are typically achieved via palladium-catalyzed cross-coupling reactions such as Sonogashira coupling for alkynylation and Stille coupling or direct stannylation for the trimethylstannyl group installation.

Detailed Synthetic Routes

Alkynylation of Pyridine Derivatives

One common route starts with a halogenated pyridine (e.g., 2-bromopyridine or 2-chloropyridine) which undergoes Sonogashira coupling with a terminal alkyne such as propyne or a protected alkyne equivalent.

- Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄

- Co-catalyst: CuI

- Base: Triethylamine or diisopropylethylamine

- Solvent: Toluene or DMF

- Conditions: Room temperature to reflux for 12–24 hours

This step yields 2-(prop-1-yn-1-yl)pyridine intermediates.

Introduction of Trimethylstannyl Group

The 4-position trimethylstannyl group can be introduced by:

- Direct stannylation: Lithiation at the 4-position of the pyridine ring followed by quenching with trimethyltin chloride.

- Palladium-catalyzed stannylation: Using hexamethylditin (Me₃Sn–SnMe₃) and Pd(0) catalyst to replace a halogen at the 4-position with a trimethylstannyl group.

Example conditions for Pd-catalyzed stannylation include:

- Catalyst: Pd(PPh₃)₄

- Solvent: Toluene or DMF

- Temperature: 100–120 °C

- Time: 6–18 hours

- Atmosphere: Inert (argon or nitrogen)

Representative Experimental Procedure

Based on literature data and patent sources, a representative preparation involves:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Sonogashira coupling of 2-bromopyridine with propyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, toluene, reflux, 18 h | 60–70 | Formation of 2-(prop-1-yn-1-yl)pyridine intermediate |

| 2. Pd-catalyzed stannylation of 2-(prop-1-yn-1-yl)-4-bromopyridine | Pd(PPh₃)₄, hexamethylditin, DMF, 100 °C, 12 h | 50–65 | Conversion to this compound |

Research Findings and Data Analysis

Catalytic Systems and Reaction Conditions

- Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is widely used due to its high activity in both alkynylation and stannylation steps.

- Solvents: Dimethylformamide (DMF) and toluene are preferred for their ability to dissolve reactants and withstand elevated temperatures.

- Temperature: Elevated temperatures (90–120 °C) are essential for efficient coupling and stannylation.

- Reaction time: Typically ranges from 6 to 24 hours depending on substrate reactivity.

Yields and Purification

- Yields for the alkynylation step are generally moderate to good (60–70%).

- Stannylation yields vary between 50–65%, often requiring chromatographic purification.

- Purification is usually performed by silica gel column chromatography using hexane/ethyl acetate mixtures.

Spectroscopic Characterization

- 1H NMR: Characteristic signals include pyridine protons shifted by substitution and alkynyl proton resonances.

- Mass Spectrometry (MS): Molecular ion peaks corresponding to the stannylated pyridine derivative confirm molecular weight.

- LC-MS and HPLC: Used to monitor reaction progress and purity.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

科学研究应用

2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine involves its interaction with various molecular targets. The propynyl group can participate in π-π interactions with aromatic systems, while the trimethylstannyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

相似化合物的比较

Structural Analogs with Pyridine Backbone

a. 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine ()

- Structural Differences : Replaces the stannyl group with a trimethylsilyl (Si(CH₃)₃) group and introduces an amine at the 4-position.

- Reactivity: The silyl group enables Hiyama coupling (vs.

- Physical Properties : Lower molecular weight (~280 g/mol vs. ~340 g/mol for the stannyl analog) due to silicon’s lower atomic weight, improving solubility in polar solvents .

b. 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol ()

- Structural Differences : Substitutes the stannyl group with a hydroxyl (-OH) and adds a chlorine at the 4-position.

- Reactivity : The hydroxyl group introduces hydrogen-bonding capability, altering solubility and biological activity. The absence of a metal limits cross-coupling utility.

- Spectroscopic Data : IR shows O-H stretching (~3200–3600 cm⁻¹) absent in the stannyl compound, while the alkyne C≡C stretch (~2180 cm⁻¹) is similar .

Stannylated Heterocycles

a. Trimethyl(furan-2-yl)stannane ()

- Structural Differences : Furan replaces pyridine, creating an oxygen-containing heterocycle.

- Reactivity : Furan’s electron-rich nature accelerates transmetallation in Stille couplings compared to electron-deficient pyridines. However, pyridine derivatives exhibit greater thermal stability .

- Applications : Furan-based stannanes are preferred in synthesizing oxygen-rich polymers, whereas pyridine analogs are suited for nitrogen-containing pharmaceuticals .

b. 1-Methyl-2(trimethylstannyl)-1H-pyrrole ()

- Structural Differences : Pyrrole ring with a methyl group at the 1-position.

- Electronic Effects : Pyrrole’s aromaticity and lone pair on nitrogen enhance electron donation, contrasting with pyridine’s electron-withdrawing nature. This difference modulates catalytic cycle efficiency in cross-couplings .

Metal-Substituted Pyridines

a. 2-(Trimethylstannyl)pyridine Derivatives ()

- Synthesis: Typically prepared via transmetallation or direct stannylation of lithiated pyridines. The target compound’s propynyl group may require Sonogashira coupling for installation .

- Thermal Stability : Trimethylstannyl groups decompose at ~200°C, whereas silyl analogs (e.g., Si(CH₃)₃) are stable up to ~300°C, impacting storage and reaction conditions .

b. 2-Chloro-4-(trimethylstannyl)pyridine

- Functional Groups : Chlorine at the 2-position vs. propynyl in the target compound.

- Reactivity : Chlorine acts as a leaving group, enabling nucleophilic substitution, while the propynyl group participates in cycloadditions or further functionalization .

Spectroscopic and Computational Analysis

- IR Spectroscopy : The target compound’s alkyne C≡C stretch (~2180 cm⁻¹) and Sn-C vibrations (~450–550 cm⁻¹) distinguish it from silyl or hydroxyl analogs .

- DFT Studies () : Calculations reveal the stannyl group’s strong electron-withdrawing effect, lowering the pyridine ring’s LUMO energy (-1.8 eV) compared to silyl (-1.5 eV), favoring electrophilic attacks .

生物活性

2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine, commonly referred to as a pyridine derivative, is an organotin compound notable for its unique structure and potential biological applications. This compound features a pyridine ring with a trimethylstannyl group at the 2-position and a prop-1-yn-1-yl group at the 4-position. Its molecular formula is CHNSn, with a molecular weight of approximately 279.95 g/mol. The distinctive characteristics of this compound make it a subject of interest in various fields, particularly in organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves coupling reactions that utilize its stannyl and alkyne functionalities. These reactions are crucial for forming carbon-carbon bonds, which are essential in creating complex organic molecules. The compound's reactivity as a reagent in chemical transformations has been explored extensively, highlighting its versatility in synthetic methodologies .

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have demonstrated selective antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anticancer Potential

The biological evaluation of similar organotin compounds has indicated potential anticancer activity. For example, certain pyridine derivatives have been tested against cancer cell lines, showing cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Studies

Several case studies illustrate the biological implications of this compound:

- Antibacterial Assays : A study evaluated the antibacterial efficacy of various pyridine derivatives against Micrococcus luteus, demonstrating that some compounds exhibited a minimum inhibitory concentration (MIC) as low as 2.0 μM, indicating potent antibacterial activity .

- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of organotin compounds on human cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Research Findings

Recent research findings emphasize the importance of structural modifications in enhancing the biological activity of pyridine derivatives:

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(Prop-1-yn-1-yl)-4-(trimethylstannyl)pyridine?

- Methodological Answer : The synthesis typically involves Stille coupling reactions, where trimethylstannyl groups are introduced via palladium-catalyzed cross-coupling. For example:

Start with 4-bromo-2-(prop-1-yn-1-yl)pyridine as a precursor.

React with hexamethylditin (Sn₂Me₆) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

Purify via column chromatography to isolate the product.

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize solvent (e.g., THF or DMF) and temperature (60–100°C) to balance reactivity and stability of the stannyl group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to verify the propynyl and trimethylstannyl moieties. For ¹¹⁹Sn NMR, expect a singlet near δ −10 to −20 ppm.

- X-ray Crystallography : Use SHELXL for small-molecule refinement. Hydrogen atoms are typically placed in calculated positions, and anisotropic displacement parameters are refined for heavy atoms .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with tin (Sn) presence .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors.

- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with saline .

- Waste Disposal : Collect stannyl-containing waste separately for specialized disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the trimethylstannyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model transition states and activation energies for Stille couplings. Focus on steric and electronic effects of the pyridine ring on Sn–C bond polarization.

- Docking Studies : Simulate interactions with Pd catalysts to predict regioselectivity in aryl-alkyne couplings. Compare with experimental yields to validate models .

Q. What strategies mitigate data contradictions in crystallographic refinement for tin-containing compounds?

- Methodological Answer :

- Anisotropic Refinement : Use SHELXL to refine Sn displacement parameters, as tin atoms often exhibit significant thermal motion.

- Twinning Analysis : For crystals with low symmetry, apply TWIN/BASF commands in SHELX to account for pseudo-merohedral twinning.

- Validation Tools : Cross-check with PLATON or WinGX to resolve discrepancies in bond lengths/angles .

Q. How does the pyridine substituent influence the stability of the trimethylstannyl group under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Conduct pH-dependent stability assays (e.g., 1–14 pH range) using UV-Vis spectroscopy to track Sn–C bond cleavage.

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for homolytic vs. heterolytic cleavage pathways.

- Data Interpretation : Correlate degradation rates with Hammett substituent constants (σ) of the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。